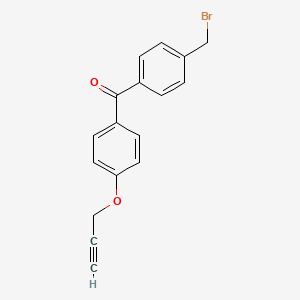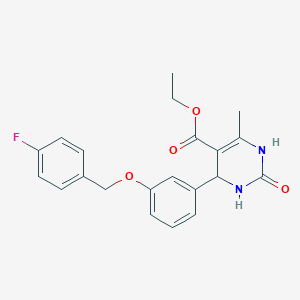
Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrimidine ring, and an ethyl ester functional group.
Vorbereitungsmethoden
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which can affect its chemical reactivity and biological activity.
Ethyl 4-(3-((4-methylbenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a methylbenzyl group, which can also influence its properties.
The unique combination of the fluorobenzyl group and the pyrimidine ring in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
853315-32-9 |
|---|---|
Molekularformel |
C21H21FN2O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
ethyl 4-[3-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-5-4-6-17(11-15)28-12-14-7-9-16(22)10-8-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |
InChI-Schlüssel |
MEFZHYQDVHWHLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


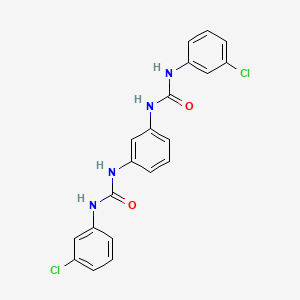


![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)

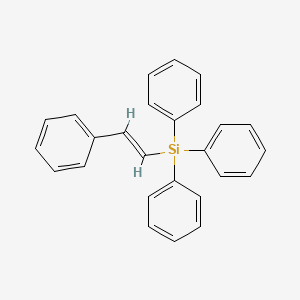
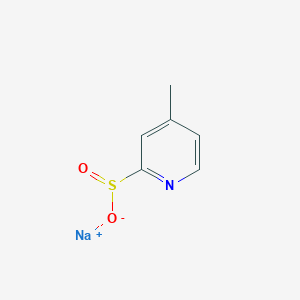
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
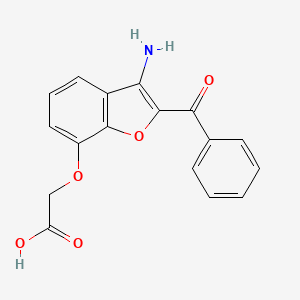
![Thiazolidinone]](/img/structure/B11942299.png)


